molecular formula C8H13N5OS B285344 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide

1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide

Katalognummer B285344
Molekulargewicht: 227.29 g/mol
InChI-Schlüssel: PFYQMAPOYFGJAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Met-Ts-OEt and is characterized by its unique chemical structure, which makes it a versatile molecule for various applications.

Wirkmechanismus

The mechanism of action of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is based on its ability to react with thiol groups on proteins and peptides. This reaction results in the formation of a covalent bond between the labeling agent and the protein or peptide, which enables the detection and identification of the labeled molecules.
Biochemical and Physiological Effects:
1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal labeling agent for biological samples, as it does not interfere with the normal functioning of the cells or tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is its high specificity for thiol groups on proteins and peptides. This enables the selective labeling of these molecules, even in complex biological samples. However, one of the limitations of this compound is its relatively high cost and the complexity of its synthesis.

Zukünftige Richtungen

The potential applications of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide in scientific research are vast and varied. Some of the future directions for this compound include:
1. Development of new labeling techniques for proteins and peptides using Met-Ts-OEt.
2. Investigation of the interaction between Met-Ts-OEt and other biomolecules, such as nucleic acids and lipids.
3. Development of new analytical techniques for the detection and identification of Met-Ts-OEt-labeled molecules.
4. Exploration of the potential applications of Met-Ts-OEt in drug discovery and development.
In conclusion, 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a versatile chemical compound that has significant potential for various applications in scientific research. Its unique chemical structure and high specificity for thiol groups on proteins and peptides make it an ideal labeling agent for biological samples. The future directions for this compound are vast, and further research is needed to fully explore its potential applications.

Synthesemethoden

The synthesis of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound involves the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl 2-bromoacetate, followed by the reaction with pyrrolidine and sodium hydride. The final product is obtained by the reaction of the intermediate product with sulfur.

Wissenschaftliche Forschungsanwendungen

1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of biochemistry, where it is used as a labeling agent for proteins and peptides. This labeling technique enables the detection and identification of proteins and peptides in complex biological samples.

Eigenschaften

Molekularformel

C8H13N5OS

Molekulargewicht

227.29 g/mol

IUPAC-Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C8H13N5OS/c1-12-8(9-10-11-12)15-6-7(14)13-4-2-3-5-13/h2-6H2,1H3

InChI-Schlüssel

PFYQMAPOYFGJAS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)N2CCCC2

Kanonische SMILES

CN1C(=NN=N1)SCC(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.